PSI-7409
Overview
Description
GS-461203 is a pharmacologically active metabolite of sofosbuvir, a nucleotide analog used in the treatment of hepatitis C virus (HCV) infections. Sofosbuvir is a prodrug that is metabolized into GS-461203, which acts as a defective substrate for the HCV RNA-dependent RNA polymerase, thereby inhibiting viral replication .
Preparation Methods
The preparation of GS-461203 involves the synthesis of sofosbuvir, followed by its intracellular metabolism to the active triphosphate form. The synthetic route for sofosbuvir includes the coupling of a uridine derivative with a phosphoramidate moiety, followed by several purification steps. Industrial production methods for sofosbuvir involve large-scale chemical synthesis and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
GS-461203 undergoes several types of chemical reactions, including:
Oxidation: GS-461203 can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in GS-461203.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. .
Scientific Research Applications
GS-461203 has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleotide analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication and its interactions with viral polymerases.
Medicine: Utilized in the development of antiviral therapies for hepatitis C.
Industry: Employed in the production of antiviral drugs and in research related to drug resistance mechanisms
Mechanism of Action
GS-461203 exerts its effects by inhibiting the HCV RNA-dependent RNA polymerase (NS5B). It is incorporated into the viral RNA by the polymerase, leading to chain termination and inhibition of viral replication. The molecular targets of GS-461203 include the active site of the NS5B polymerase, where it competes with natural nucleotides for incorporation into the viral RNA .
Comparison with Similar Compounds
GS-461203 is unique compared to other nucleotide analogs due to its high potency and low resistance profile. Similar compounds include:
GS-331007: Another metabolite of sofosbuvir with similar antiviral activity.
2’-deoxy-2’-fluoro-2’-C-methyluridine: A nucleotide analog with similar structural features.
2’-deoxy-2’-fluoro-2’-C-methylcytidine: Another analog with comparable antiviral properties. GS-461203 stands out due to its specific interactions with the HCV NS5B polymerase and its effectiveness in treating multiple HCV genotypes .
Properties
IUPAC Name |
[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN2O14P3/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHULAIUXUVCHH-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FN2O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015073-42-3 | |
Record name | GS-461203 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015073423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSI-7409 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T90A75S60M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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